[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate is a chiral compound with significant interest in various scientific fields. Its unique structure, which includes a hydroxy group, a dihydropyran ring, and a phenyl group, makes it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors.
Reaction Conditions: The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as copper(I) chloride.
Steps: The process involves multiple steps, including the formation of intermediates and their subsequent transformation into the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve binding to enzymes or receptors, leading to subsequent biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-hydroxy-1,2-diphenylethyl acetate: Shares a similar structure but with different substituents.
(1R,2S)-trans-2-phenylcyclohexanol: Another chiral compound with comparable stereochemistry.
Uniqueness
[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H16O5 |
---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate |
InChI |
InChI=1S/C15H16O5/c1-10(16)19-15(11-6-3-2-4-7-11)14(18)12-8-5-9-13(17)20-12/h2-7,9,12,14-15,18H,8H2,1H3/t12-,14+,15-/m0/s1 |
InChI Key |
VWWLVBSOTCIVHI-CFVMTHIKSA-N |
Isomeric SMILES |
CC(=O)O[C@@H](C1=CC=CC=C1)[C@@H]([C@@H]2CC=CC(=O)O2)O |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(C2CC=CC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.